molecular formula C16H30BNO4 B13541213 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl)carbamate

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl)carbamate

Cat. No.: B13541213
M. Wt: 311.2 g/mol
InChI Key: YHGKWWBGALHKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate: is a chemical compound with the molecular formula C₁₇H₂₆BNO₄. It is a white to off-white crystalline powder with a melting point of 166-173°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate involves its interaction with molecular targets through its boron moiety. The boron atom can form stable complexes with various biomolecules, influencing their activity. This compound can also participate in electron transfer reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar compounds include:

These compounds share the boron-containing dioxaborolane structure but differ in their functional groups and overall molecular structure. The unique combination of the tert-butyl carbamate and the dioxaborolane moiety in tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl]carbamate makes it particularly useful in specific chemical reactions and applications.

Properties

Molecular Formula

C16H30BNO4

Molecular Weight

311.2 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enyl]carbamate

InChI

InChI=1S/C16H30BNO4/c1-12(17-21-15(5,6)16(7,8)22-17)10-9-11-18-13(19)20-14(2,3)4/h1,9-11H2,2-8H3,(H,18,19)

InChI Key

YHGKWWBGALHKFK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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